(+)-8-epi-Altholactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRVBNLJKGIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Bioprospecting of + 8 Epi Altholactone
Isolation from Goniothalamus Species
Styryl lactones, including the parent compound (+)-altholactone and its isomers, are characteristic secondary metabolites of the genus Goniothalamus, a member of the Annonaceae family. nih.gov Phytochemical investigations of various Goniothalamus species have led to the isolation of a diverse array of these compounds. While the specific isolation of (+)-8-epi-Altholactone is not extensively detailed in publicly available literature, the prevalence of structurally similar compounds within this genus strongly suggests its natural occurrence.
Research on different parts of Goniothalamus plants, including the stem bark, leaves, and twigs, has consistently yielded styryl lactones. For instance, (+)-altholactone has been identified in Goniothalamus arvensis, Goniothalamus borneensis, and Goniothalamus laoticus. nih.gov Further studies on species such as Goniothalamus tamirensis and Goniothalamus ridleyi have also resulted in the characterization of various styryl lactone derivatives, highlighting the chemical diversity within this genus. nih.govukm.my
The isolation process typically involves extraction of the plant material with organic solvents, followed by chromatographic techniques to separate and purify the individual compounds. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed for structural elucidation.
Table 1: Selected Goniothalamus Species and Isolated Styryl Lactones
| Species | Plant Part | Isolated Styryl Lactones |
| Goniothalamus arvensis | Stem Bark | (+)-Altholactone, 3-acetylaltholactone |
| Goniothalamus borneensis | Not specified | (+)-Altholactone |
| Goniothalamus laoticus | Flowers | (+)-Altholactone |
| Goniothalamus tamirensis | Twigs and Leaves | Goniotamirenones A-C, (-)-5-acetoxygoniothalamin, (-)-isoaltholactone |
| Goniothalamus ridleyi | Stem Bark, Stem, Root, Fruit | 5-acetoxyisogoniothalamin oxide, 5-acetoxygoniothalamin, 5-hydroxygoniothalamin, goniothalamin (B1671989) |
Proposed Biosynthetic Pathways of Styryl Lactones and Related Furo-Pyranones
The biosynthesis of styryl lactones is believed to follow a pathway that combines elements of the shikimic acid and polyketide pathways. A plausible biosynthetic route has been proposed by Shing et al., which accounts for the formation of the characteristic styrylpyrone and subsequent lactone rings. acs.org
The proposed pathway commences with the shikimic acid pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted to cinnamic acid. The cinnamic acid molecule serves as a starter unit and is subsequently extended by the incorporation of two acetate-malonate units, a process mediated by a polyketide synthase (PKS) enzyme. This chain elongation and subsequent cyclization lead to the formation of the styrylpyrone core, exemplified by the compound goniothalamin. acs.org
It is hypothesized that goniothalamin then undergoes a series of oxidative and hydroxylation reactions to yield the diverse array of styryl lactones found in nature. For instance, the oxidation of goniothalamin could lead to the formation of goniothalamin oxide, which can then be further modified through hydroxylation and other enzymatic transformations to produce compounds like (+)-altholactone and its various isomers, including potentially this compound. acs.org
The formation of the furo-pyranone skeleton, another related class of natural products, is also thought to diverge from this central pathway, likely involving different cyclization and rearrangement steps of the polyketide chain.
Table 2: Proposed Biosynthetic Steps for Styryl Lactones
| Step | Precursor | Key Intermediate/Product | Proposed Enzymatic Action |
| 1 | Shikimic Acid Pathway Products | Phenylalanine | Standard plant primary metabolism |
| 2 | Phenylalanine | Cinnamic Acid | Phenylalanine ammonia-lyase (PAL) |
| 3 | Cinnamic Acid + 2x Acetate-Malonate units | Goniothalamin (a styrylpyrone) | Polyketide Synthase (PKS) |
| 4 | Goniothalamin | Goniothalamin Oxide | Oxidation |
| 5 | Goniothalamin Oxide | (+)-Altholactone and other styryl lactones | Hydroxylation/Oxidation |
This proposed biosynthetic pathway provides a framework for understanding the origin of the structural diversity observed in styryl lactones and related furo-pyranones within the Goniothalamus genus. Further research, including isotopic labeling studies and characterization of the involved enzymes, is necessary to fully elucidate the intricate steps of this fascinating biosynthetic process.
Stereochemical Investigations and Chiral Control in + 8 Epi Altholactone Synthesis
Elucidation of Absolute Configuration and Stereoisomeric Relationships
The determination of the absolute configuration of (+)-altholactone and its stereoisomers, including (+)-8-epi-altholactone, has been a pivotal aspect of their chemical characterization. The IUPAC nomenclature for the parent (+)-altholactone is (2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one, which features a cis-fused tetrahydrofurano-2-pyrone core. researchgate.net Its diastereomer, isoaltholactone (B1181693), differs in the configuration at the C-2 and C-3 stereocenters. researchgate.net
The elucidation of these complex structures relies on a combination of spectroscopic methods and chemical synthesis. Techniques such as mass spectrometry, infrared spectroscopy, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (e.g., COSY, NOESY) are employed to determine the relative configuration of the stereocenters. researchgate.net For instance, Nuclear Overhauser Effect (NOE) difference spectra can reveal the spatial proximity of protons, helping to establish the cis- or trans-relationship of substituents on the ring system. researchgate.net
However, to assign the absolute configuration—the definitive R or S designation at each chiral center—more advanced methods are required. X-ray crystallography of the natural product or a suitable crystalline derivative provides unambiguous proof of both relative and absolute stereochemistry. researchgate.net When single crystals are unobtainable, the absolute configuration is often determined by completing a stereoselective total synthesis starting from a chiral precursor of known configuration, such as D-(-)-tartaric acid or L-glyceraldehyde acetonide. researchgate.netacs.org The optical rotation and other chiroptical properties (e.g., circular dichroism) of the synthetic molecule are then compared with those of the natural isolate to confirm the assignment. scielo.br The development of computational methods, which compare experimentally obtained NMR data with values predicted for different stereoisomers using Density Functional Theory (DFT), has also become a powerful tool for structural and configurational assignment. scielo.brfrontiersin.org
These rigorous analytical and synthetic efforts have established the precise stereochemical relationships among the members of the altholactone (B132534) family, including (+)-altholactone, isoaltholactone, and their various epimers at the C-7 and C-8 positions. researchgate.netijpsr.com
Importance of Stereochemistry on Biological Activity, with Emphasis on C8 Configuration
The stereochemistry of the altholactone scaffold is a critical factor governing its biological activity, particularly its cytotoxic effects against cancer cell lines. researchgate.netscielo.br Comparative studies of different stereoisomers have revealed that subtle changes in the spatial orientation of substituents can lead to significant differences in potency.
Among several stereocongeners, (+)-altholactone was identified as the most active. ijpsr.com However, research has highlighted the pivotal role of the stereocenter at the C8 position (within the styryl side chain, though numbering can vary) in modulating this activity. A study comparing (+)-altholactone and its epimers found that analogs possessing an S-configuration at the C8 position were significantly more active—up to five times more so—than (+)-altholactone itself, which has the R-configuration at this center. researchgate.netijpsr.com
Interestingly, the stereochemistry at C7 appears to have less influence on cytotoxicity. (+)-Altholactone and (+)-7-epi-altholactone demonstrated similar activity against colon cancer (HT-29) cells, suggesting that inversion of this particular stereocenter does not drastically alter the molecule's ability to interact with its biological target. researchgate.netijpsr.com In contrast, the configuration at C2 and C3 has been shown to be essential for activity, with the 2R, 3R configuration being a key requirement. ijpsr.com
These findings underscore that the C8 configuration is a critical determinant for the significant antitumor activity observed in the furano-pyranone class of styryl-lactones. ijpsr.com This structure-activity relationship (SAR) provides a crucial roadmap for the design of new, more potent analogs, suggesting that synthetic strategies should prioritize control over the C8 stereocenter to enhance therapeutic potential.
Application of Asymmetric Catalysis in this compound Synthesis
The demand for enantiomerically pure styryl-lactones for biological evaluation has spurred the development of elegant and efficient synthetic routes that employ asymmetric catalysis. These methods install the required stereocenters with high levels of control, avoiding the need for resolving racemic mixtures.
A particularly powerful strategy for constructing the core structure of altholactone and its analogs involves a sequence of a catalytic asymmetric hetero-Diels–Alder (HDA) reaction followed by an allylboration. researchgate.net The HDA reaction is a cornerstone of modern organic synthesis for creating six-membered heterocycles with high stereocontrol. nih.govorganic-chemistry.org
In this approach, a chiral Lewis acid catalyst promotes the cycloaddition between a diene and a carbonyl compound to form a dihydropyran ring system with high enantioselectivity. researchgate.netnih.gov This key intermediate can then be elaborated further. For the synthesis of styryl-lactones, a subsequent allylboration step is often used to introduce additional stereocenters. researchgate.net This sequence has been successfully applied to the stereoselective total synthesis of several members of the styryl-lactone family, including (+)-goniotriol, (–)-goniofupyrone, and (+)-altholactone itself, demonstrating the robustness and versatility of the methodology. researchgate.netscispace.comacs.org The use of a common intermediate prepared via this catalytic sequence allows for divergent syntheses of various natural products. researchgate.net
Transition metal catalysis offers a diverse toolkit for forging key bonds with high stereoselectivity. rsc.orgrsc.org In the context of altholactone synthesis, cobalt-catalyzed reactions have proven effective for the construction of C-furanosides, which are crucial precursors to the tetrahydrofurano-pyrone core.
One notable application is the diastereoselective synthesis of C-aryl and C-vinyl furanosides from C-halogeno furanoside precursors. nih.gov Using a convenient catalytic system of Co(acac)₃/TMEDA, these reactions proceed in good yields and with high diastereoselectivity. nih.gov This method has been successfully demonstrated in the total synthesis of (-)-isoaltholactone, showcasing its utility in constructing the complex architecture of these natural products. nih.govabmole.com Such metal-catalyzed cross-coupling reactions provide a powerful means to create the key C-C bond at the anomeric center of the furanose ring with excellent control over the resulting stereochemistry. nih.gov
Structure Activity Relationship Sar Studies of + 8 Epi Altholactone and Its Analogues
Identification of Crucial Structural Features Governing Biological Effects
The cytotoxic and other biological activities of (+)-8-epi-Altholactone and its analogues are intrinsically linked to their chemical architecture. The core structure, a styryl-lactone, is considered fundamental to its biological function. This framework consists of a lactone ring attached to a styryl group, which includes a phenyl ring.
Key structural components that are believed to be crucial for the biological effects of these compounds include:
The α,β-Unsaturated Lactone Moiety: This reactive group is a common feature in many biologically active natural products and is often implicated in their mechanism of action, potentially through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.
The Styryl Moiety: The presence of the styryl group, with its aromatic phenyl ring, is critical for activity. The planarity and hydrophobicity of this group can facilitate interactions with biological targets, such as intercalation into DNA or binding to hydrophobic pockets in enzymes.
The Hydroxyl Group: The presence and position of hydroxyl groups on the lactone ring can significantly influence the molecule's polarity and its ability to form hydrogen bonds with target macromolecules, thereby affecting its biological activity.
Research on various styryl-lactones from the Goniothalamus species has consistently highlighted the importance of the styryl-lactone skeleton as the main phytochemical constituent responsible for their cytotoxic properties nih.gov. The benzene (B151609) ring within the styryl framework can engage in hydrophobic interactions with protein residues, while the cyclic ketone group and heterocyclic oxygen are capable of forming strong hydrogen bonds, further anchoring the molecule to its biological target nih.gov.
Influence of Chemical Substituent Effects on Activity (e.g., electron-withdrawing groups, aromatic ring modifications)
Modifications to the basic this compound scaffold have been shown to significantly impact its biological activity. The introduction of various substituents, particularly on the aromatic ring and the hydroxyl group of the lactone, has been a key strategy in SAR studies.
One area of focus has been the derivatization of the hydroxyl group. For instance, the addition of a halogenated benzoate (B1203000) group to altholactone (B132534) has been demonstrated to enhance its anticancer activity in cholangiocarcinoma cells mdpi.com. This suggests that esterification of the hydroxyl group can lead to analogues with improved potency.
Further studies on halogenated benzoate derivatives of altholactone have revealed a significant enhancement in anti-fungal activity compared to the parent compound. While altholactone itself shows modest anti-fungal properties, many of its ester derivatives exhibit stronger effects researchgate.net. For example, 3-bromo- (B131339) and 2,4-dichlorobenzoates of altholactone displayed the lowest minimal inhibitory concentration (MIC) values against Cryptococcus neoformans, while 4-bromo-, 4-iodo-, and 1-bromo-3-chlorobenzoates were potent against Saccharomyces cerevisiae researchgate.net. This indicates that the addition of halogenated benzoyl groups to the 3-OH group is a viable strategy for increasing the anti-fungal potency of altholactone researchgate.net.
| Compound | Modification | MIC against C. neoformans (μg/mL) | MIC against S. cerevisiae (μg/mL) |
|---|---|---|---|
| Altholactone | Parent Compound | 128 | 128 |
| 3-Bromobenzoate derivative | Esterification at 3-OH | 16 | Not Reported |
| 2,4-Dichlorobenzoate derivative | Esterification at 3-OH | 16 | Not Reported |
| 4-Bromobenzoate derivative | Esterification at 3-OH | Not Reported | 1 |
| 4-Iodobenzoate derivative | Esterification at 3-OH | Not Reported | 1 |
| 1-Bromo-3-chlorobenzoate derivative | Esterification at 3-OH | Not Reported | 1 |
Comparative Structure-Activity Analysis of Altholactone Stereoisomers
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of altholactone, different stereoisomers can exhibit varying degrees of potency, highlighting the importance of a specific spatial orientation for effective interaction with biological targets.
While detailed comparative studies with specific IC50 values for this compound against a wide range of cancer cell lines are not extensively available in the public domain, the broader principle of stereoisomeric differentiation in biological activity is well-established for similar compounds. For instance, studies on other natural products have shown that changes in stereochemistry at a single chiral center can lead to significant differences in cytotoxicity nih.gov.
The synthesis of various stereoisomers of altholactone, including (+)-altholactone and its epimers, has been a focus of organic chemists nih.gov. This work is crucial for enabling detailed biological evaluations. The ability to produce different stereoisomers allows for a systematic investigation of how the spatial arrangement of substituents on the lactone ring affects the molecule's interaction with its cellular targets. Although specific comparative cytotoxicity data for this compound is limited in the provided search results, the synthesis of this and other stereoisomers is a critical first step in conducting such essential SAR studies.
Biological Activity and Mechanistic Elucidation of + 8 Epi Altholactone Preclinical Cellular Studies
In Vitro Cellular Effects
While research into the broader class of altholactones has demonstrated significant biological activity, specific data focusing solely on the (+)-8-epi-Altholactone isomer is limited in the available scientific literature. Much of the current understanding is derived from studies on altholactone (B132534) without specification of the stereoisomer.
Altholactone, as a general compound, has shown cytotoxic effects against a variety of human cancer cell lines. For instance, it has been reported to have anti-proliferative activity against human tumor cell lines including those of cervical carcinoma, bladder cancer, and prostate cancer researchgate.net. Studies on human colorectal cancer (CRC) cells have also demonstrated that altholactone induces varying degrees of apoptosis, indicating its potential as an antitumor agent nih.gov. The compound has been noted for its selective cytotoxicity against colon carcinoma cells while not affecting normal fibroblasts nih.gov.
Specific IC50 values for the this compound isomer are not well-documented in the reviewed literature. However, studies on the broader altholactone family provide context for their cytotoxic potential.
Table 1: Reported Cytotoxic Activity of Altholactone (Isomer Unspecified) Against Various Cancer Cell Lines (Note: These findings may not be directly attributable to this compound)
| Cell Line | Cancer Type | Observed Effect | Reference |
| HCT116 & HT29 | Colorectal Cancer | Induces apoptosis | nih.gov |
| Various | Cervical Carcinoma | Anti-proliferative activity | researchgate.net |
| Various | Bladder Cancer | Anti-proliferative activity | researchgate.net |
| Various | Prostate Cancer | Anti-proliferative activity | researchgate.net |
Research into synthetic derivatives of altholactone has shown that chemical modifications can enhance cytotoxic effects. For example, halogenated benzoate (B1203000) derivatives of altholactone demonstrated greater inhibitory activity on the Topo IIα enzyme and more potent cytotoxicity against cholangiocarcinoma cell lines than the parent altholactone compound researchgate.netresearchgate.net. This suggests that while the core altholactone structure is active, its potency can be modulated through synthetic chemistry. However, specific comparisons involving the this compound isomer are yet to be detailed.
Proposed Cellular and Molecular Mechanisms of Action
The mechanisms through which altholactones exert their cytotoxic effects are multifaceted, involving the disruption of cellular homeostasis and the activation of cell death pathways.
A key aspect of the mechanism of action for some cytotoxic compounds involves the induction of oxidative stress. While direct studies on this compound are scarce, evidence from research on the general altholactone molecule points to the involvement of reactive oxygen species (ROS). In studies with human colorectal cancer cells, pre-treatment with the antioxidant N-acetylcysteine (NAC) was found to significantly inhibit altholactone-induced apoptosis nih.gov. This finding strongly suggests that the generation of ROS is a critical component of its cytotoxic activity. The induction of excessive ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular components and triggering programmed cell death. The specific role of this compound in glutathione (B108866) (GSH) depletion, a key cellular antioxidant, has not been explicitly elucidated in the reviewed literature.
Altholactone has been shown to induce programmed cell death, or apoptosis, through the activation of specific signaling cascades. In human colorectal cancer cells, altholactone activates both caspase-dependent and -independent apoptotic pathways nih.gov. A crucial initiating event in the caspase-dependent pathway appears to be the activation of caspase-4 nih.gov.
Furthermore, investigations into the molecular mechanisms of altholactone have revealed its impact on key signaling pathways that regulate cell survival and proliferation. In prostate cancer cell lines, the cytotoxic activity of altholactone is reported to be mediated by the inhibition of NF-κB and STAT3 signaling pathways researchgate.net. In cervical carcinoma cells, altholactone treatment was associated with a decrease in the oncogene bcl-2 and an increase in the tumor suppressor gene p53 researchgate.net. While these findings provide a framework for understanding the pro-apoptotic effects of altholactone, further research is required to determine if these mechanisms are specifically attributable to the this compound isomer.
Advanced Analytical Techniques for Characterization and Dereplication of + 8 Epi Altholactone
Application of 13C NMR-Based Dereplication Analysis in Natural Product Isolation
In the field of natural product research, the process of isolating and identifying bioactive compounds can be laborious and time-consuming. doi.org Dereplication is a critical strategy employed to expedite this process by rapidly identifying known compounds within a complex mixture, such as a plant extract, without the need to purify each component individually. doi.org This allows researchers to focus their efforts on genuinely new or unidentified substances.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy has emerged as a particularly effective and promising technique for dereplication analysis. doi.org Its utility stems from several key advantages over other methods. The chemical shifts in 13C NMR are highly reproducible, show low susceptibility to solvent and temperature effects, and are accurately predictable. mdpi.com Furthermore, the technique is adept at discriminating between diastereomers, which is crucial when analyzing stereochemically rich natural products. doi.org Unlike proton (¹H) NMR spectra, which can be complicated by signal splitting, each unique carbon atom typically produces a single, narrow peak, reducing the likelihood of signal overlap. mdpi.com
A notable application of this technique was in the chemical profiling of styryl lactones from the bark of Goniothalamus giganteus, the genus from which compounds like (+)-8-epi-Altholactone are often isolated. doi.org In this research, 13C NMR-based dereplication analysis was combined with conventional phytochemical methods to rapidly profile the chemical constituents of various fractions. doi.org By comparing the experimental 13C NMR data of the extract fractions with a database of known compounds, researchers could predict the presence of multiple styryl lactones and other constituents, streamlining the identification process. doi.org This approach significantly accelerates the characterization of natural product extracts, facilitating the targeted isolation of new or highly active compounds. doi.org
Table 1: Advantages of 13C NMR for Dereplication
| Feature | Description | Benefit in Dereplication |
| Reproducibility | 13C NMR chemical shifts are highly consistent across experiments. | Allows for reliable comparison of experimental data with spectral databases. doi.org |
| Diastereomer Discrimination | The technique is sensitive to subtle stereochemical differences. | Enables the differentiation of closely related stereoisomers within a mixture. doi.org |
| Low Solvent Susceptibility | Chemical shifts are less affected by the choice of solvent compared to ¹H NMR. | Increases the reliability of database matching across different studies. mdpi.com |
| Signal Simplicity | Typically one peak per carbon atom, with narrow resonance lines. | Reduces signal overlap in complex mixtures, simplifying spectral analysis. mdpi.com |
| Predictability | Carbon chemical shifts can be accurately predicted using computational software. | Aids in the tentative identification of compounds even when experimental data is not in the database. mdpi.com |
Utilization of Advanced Spectroscopic Methods (e.g., High-Resolution Mass Spectrometry, 2D Nuclear Magnetic Resonance) for Structural Elucidation of Synthetic Intermediates and Products
Following the successful synthesis of a target molecule like this compound, or any of its precursors, rigorous structural verification is mandatory. Advanced spectroscopic methods are indispensable for confirming that the synthesized compound has the correct molecular structure, connectivity, and, critically, the intended stereochemistry. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) plays a foundational role in this process. Unlike standard mass spectrometry, HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio, often to four or five decimal places. longdom.org This high accuracy allows for the unambiguous determination of the molecular formula of a compound. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confirm the elemental composition of synthetic intermediates and the final product, ruling out other possibilities. longdom.org
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is essential for assembling the complete structural and stereochemical picture of the molecule. wikipedia.org While 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual nuclei, 2D NMR experiments reveal correlations between them, allowing for the definitive mapping of the molecular framework. wikipedia.orglibretexts.org Key 2D NMR techniques used in the structural elucidation of complex molecules like this compound include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal and geminal coupling). harvard.edu It is fundamental for tracing out the proton spin systems within a molecule, helping to connect adjacent atoms and build molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly to the carbons to which they are attached (¹H-¹³C one-bond correlations). wikipedia.org It is an exceptionally powerful tool for assigning the signals in a ¹³C NMR spectrum, which can often be challenging due to the lack of coupling information.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is crucial for connecting the molecular fragments identified by COSY, allowing for the assembly of the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This through-space correlation is paramount for determining the relative stereochemistry of the molecule. For a compound with multiple chiral centers like this compound, NOESY data provides definitive proof of the spatial arrangement of substituents, confirming that the correct diastereomer has been synthesized. nih.gov
Together, these advanced analytical methods provide the comprehensive data required to unequivocally confirm the identity, purity, and precise three-dimensional structure of synthesized this compound and its intermediates. nih.govresearchgate.net
Table 2: Application of Advanced Spectroscopic Methods in Structural Elucidation
| Technique | Abbreviation | Information Provided | Application to this compound Synthesis |
| High-Resolution Mass Spectrometry | HRMS | Precise mass-to-charge ratio. | Determination of the exact molecular formula for intermediates and the final product. longdom.org |
| Correlation Spectroscopy | COSY | Identifies ¹H-¹H spin-spin coupling networks. | Maps the proton connectivity within the lactone ring and styryl side chain. harvard.edu |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons. | Assigns specific ¹³C signals to their corresponding protons in the structure. wikipedia.org |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Connects molecular fragments, such as linking the phenyl group to the lactone core. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are in close spatial proximity. | Confirms the relative stereochemistry at the chiral centers of the molecule. harvard.edunih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
